An In-Depth Technical Guide to (3-Fluoro-4-nitrophenyl)boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to (3-Fluoro-4-nitrophenyl)boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: A Versatile Building Block in Modern Organic Synthesis
(3-Fluoro-4-nitrophenyl)boronic acid, bearing the CAS Number 1350451-69-2, has emerged as a pivotal reagent in contemporary organic chemistry, particularly within the realm of pharmaceutical and materials science research.[1][2][3][4] Its unique structural motif, featuring a phenyl ring substituted with a boronic acid group, a fluorine atom, and a nitro group, imparts a distinct reactivity profile that is highly sought after for the construction of complex molecular architectures. The electron-withdrawing nature of the fluoro and nitro substituents significantly influences the electronic properties of the molecule, making it an invaluable partner in a variety of cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, key chemical properties, and applications of (3-Fluoro-4-nitrophenyl)boronic acid, with a particular focus on its role as a cornerstone in the synthesis of bioactive molecules.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of (3-Fluoro-4-nitrophenyl)boronic acid is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1350451-69-2 | Multiple Sources |
| Molecular Formula | C₆H₅BFNO₄ | [2] |
| Molecular Weight | 184.92 g/mol | [2] |
| Appearance | Off-white to yellow solid | Inferred from supplier data |
| Purity | Typically ≥97% | [2] |
| Storage | Inert atmosphere, room temperature | [2] |
Safety and Handling Precautions:
(3-Fluoro-4-nitrophenyl)boronic acid is considered hazardous. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Synthesis of (3-Fluoro-4-nitrophenyl)boronic acid
The synthesis of (3-Fluoro-4-nitrophenyl)boronic acid is most commonly achieved through a palladium-catalyzed Miyaura borylation reaction. This method offers a reliable and scalable route from a readily available starting material, 2-fluoro-4-bromonitrobenzene.
Conceptual Workflow: Miyaura Borylation
The Miyaura borylation reaction involves the cross-coupling of a halide (in this case, an aryl bromide) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle to furnish the corresponding boronic ester, which can then be hydrolyzed to the desired boronic acid.
Caption: Synthetic workflow for (3-Fluoro-4-nitrophenyl)boronic acid.
Exemplary Laboratory Protocol: Miyaura Borylation
This protocol provides a general method for the synthesis of the pinacol ester of (3-Fluoro-4-nitrophenyl)boronic acid, which can be subsequently hydrolyzed.
Materials:
-
2-Fluoro-4-bromonitrobenzene (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 2-fluoro-4-bromonitrobenzene, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like diethyl ether or by transesterification.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The paramount application of (3-Fluoro-4-nitrophenyl)boronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for the synthesis of biaryl and substituted aromatic compounds.[1][5]
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of electron-withdrawing groups on the boronic acid, such as the fluoro and nitro groups in (3-Fluoro-4-nitrophenyl)boronic acid, can influence the rate of transmetalation, which is often the rate-determining step. While these groups enhance the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex, they can also decrease the nucleophilicity of the aryl group being transferred. Therefore, careful optimization of the reaction conditions, particularly the choice of base and catalyst system, is crucial for achieving high yields.[6]
Exemplary Laboratory Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of (3-Fluoro-4-nitrophenyl)boronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
(3-Fluoro-4-nitrophenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, combine the aryl bromide, (3-Fluoro-4-nitrophenyl)boronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Role in Drug Discovery and Development
Boronic acids are integral to modern medicinal chemistry, serving as versatile building blocks for the synthesis of new drug candidates.[1][5] The incorporation of a (3-Fluoro-4-nitrophenyl) moiety can be particularly advantageous in drug design for several reasons:
-
Fluorine Substitution: The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its biological target.[1]
-
Nitro Group as a Handle: The nitro group can serve as a synthetic handle for further functionalization. For instance, it can be readily reduced to an amine, which can then be acylated, alkylated, or used in the formation of various heterocyclic systems.
-
Scaffold for Bioactive Molecules: The substituted phenyl ring provides a rigid scaffold for the construction of compounds targeting a wide range of biological targets, including protein kinases. The synthesis of kinase inhibitors often involves the use of functionalized aromatic building blocks to construct heterocyclic cores that can interact with the ATP-binding site of the enzyme.[7][8]
Conclusion
(3-Fluoro-4-nitrophenyl)boronic acid is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of both fluoro and nitro substituents, make it an excellent substrate for Suzuki-Miyaura cross-coupling reactions. The ability to readily synthesize this compound and its utility in constructing complex, biologically relevant molecules underscore its importance for researchers and scientists in drug development and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the laboratory.
References
-
Suzuki Coupling. (2020, July 11). YouTube. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(15), 3461. [Link]
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Standard Lithiation–Borylation A user's guide. (2017, February 28). University of Bristol. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
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Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters. University of Bristol Research Portal. [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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The lithiation–borylation reaction. University of Bristol Research Portal. [Link]
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Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. (2021). Angewandte Chemie International Edition, 60(21), 11436-11441. [Link]
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2018). Molecules, 23(11), 2821. [Link]
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Miyaura borylation. ResearchGate. [Link]
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Boron-Based Drug Design. (2015). Chemical Record, 15(3), 616-635. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis, 147, 498-528. [Link]
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Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). International Journal of Molecular Sciences, 25(21), 12859. [Link]
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